molecular formula C8H10O3 B1582151 Crotonic anhydride CAS No. 623-68-7

Crotonic anhydride

Cat. No. B1582151
CAS RN: 623-68-7
M. Wt: 154.16 g/mol
InChI Key: VJDDQSBNUHLBTD-UHFFFAOYSA-N
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Description

Crotonic anhydride is a chemical compound with the linear formula (CH3CH=CHCO)2O . It is predominantly trans in form and is a liquid at room temperature . The molecular weight of Crotonic anhydride is 154.16 .


Synthesis Analysis

A novel thermolytic distillation process has been developed to depolymerize polyhydroxybutyrate (PHB) for the selective production of crotonic acid . The conditions adopted (170 °C, 150 mbar) were applied to pure PHB and PHB-enriched bacteria containing 60 and 30% of PHB, giving a recovery of crotonic acid of 92, 78, and 58%, respectively .


Molecular Structure Analysis

The molecular formula of Crotonic anhydride is C8H10O3 . The average mass is 154.163 Da and the monoisotopic mass is 154.062988 Da .


Chemical Reactions Analysis

Crotonic anhydride can undergo various chemical reactions. For instance, it can react with heterocyclic ketene aminals (HKAs) with methacrylic anhydride or crotonic anhydride . This reaction is based on the regioselective N-acylation of HKAs .


Physical And Chemical Properties Analysis

Crotonic anhydride has a boiling point of 250 °C, a density of 1.04 g/cm3 at 20 °C, a flash point of 113 °C, an ignition temperature of 290 °C, and a vapor pressure of 1 hPa at 25 °C .

Scientific Research Applications

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary depending on the specific use case. For example, in the case of using anhydrides as cure agents, they might be mixed with the base material and then subjected to heat or UV light to initiate the curing process . In the case of using anhydrides as a structural modifier of cellulose nanocrystals, they might be mixed with the cellulose nanocrystals and then subjected to melt blending .

Results or Outcomes

The results or outcomes can also vary depending on the specific use case. For example, using anhydrides as cure agents can help to improve the mechanical properties of the base material . Using anhydrides as a structural modifier of cellulose nanocrystals can help to improve the compatibility of the cellulose nanocrystals with other materials .

Enhancing Mucoadhesive Properties of Gelatin

  • Specific Scientific Field: Pharmaceutical Sciences
  • Summary of the Application: Crotonic anhydride is used to chemically modify gelatin to enhance its mucoadhesive properties . This is particularly useful in pharmaceutical applications where improved adhesion to mucosal tissues is desired .
  • Methods of Application: Gelatin is reacted with crotonic anhydride in varying molar ratios to yield crotonoylated gelatin . The successful synthesis is confirmed using 1H NMR, FTIR spectroscopies, and colorimetric TNBSA assay .
  • Results or Outcomes: The modified gelatin exhibits superior mucoadhesive properties compared to native gelatin . This is due to the formation of covalent bonds with cysteine-rich subdomains present in the mucin via thiol−ene click Michael-type addition reactions occurring under physiologically relevant conditions .

Thermal Behavior of Cyclic Anhydrides

  • Specific Scientific Field: Polymer Synthesis
  • Summary of the Application: Understanding the thermal behavior of cyclic anhydrides, including crotonic anhydride, is crucial for their use in polymer synthesis . This knowledge can help avoid misunderstandings and improve yield values .
  • Methods of Application: The thermal and spectroscopic characterization of anhydrides is evaluated through various analytical techniques .
  • Results or Outcomes: The results provide valuable insights into the properties of anhydrides, which can be used to verify residual anhydrides in final products, recover anhydrides, and understand parallel reactions in polymer synthesis using some organocatalysts .

Bioconjugation and Smart Delivery

  • Specific Scientific Field: Biomedical Engineering
  • Summary of the Application: Cyclic anhydrides, including crotonic anhydride, are potent tools for bioconjugation . They are broadly used in the functionalization of biomolecules and carriers .
  • Methods of Application: The specific methods of application can vary depending on the specific use case .
  • Results or Outcomes: The pH-dependent stability and reactivity, as well as the physical properties, can be tuned by the structure of the cyclic anhydride used . This makes them particularly useful in applications involving smart delivery .

Synthesis of Heterocycles

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: Crotonic anhydride is used in the synthesis of heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements . They are of great interest in organic chemistry due to their prevalence in natural products and pharmaceuticals .
  • Methods of Application: The specific methods of application can vary depending on the specific use case . For example, crotonic anhydride can be used in a continuous flow addition of allylmagnesium chloride, followed by acylation of the alkoxide intermediate .
  • Results or Outcomes: The results or outcomes can also vary depending on the specific use case . For example, the synthesis of heterocycles using crotonic anhydride can lead to the production of complex organic compounds .

Synthesis of Bioconjugates for Smart Delivery

  • Specific Scientific Field: Bioconjugate Chemistry
  • Summary of the Application: Cyclic anhydrides, including crotonic anhydride, are potent tools for bioconjugation . They are broadly used in the functionalization of biomolecules and carriers . The pH-dependent stability and reactivity, as well as the physical properties, can be tuned by the structure of the cyclic anhydride used . This makes them particularly useful in applications involving smart delivery .
  • Methods of Application: The specific methods of application can vary depending on the specific use case .
  • Results or Outcomes: The results provide valuable insights into the properties of anhydrides, which can be used to verify residual anhydrides in final products, recover anhydrides, and understand parallel reactions in polymer synthesis using some organocatalysts .

Safety And Hazards

Crotonic anhydride is moderately toxic by ingestion and is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It causes severe skin burns and eye damage . It is very toxic to aquatic life .

properties

IUPAC Name

[(E)-but-2-enoyl] (E)-but-2-enoate
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InChI

InChI=1S/C8H10O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H,1-2H3/b5-3+,6-4+
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InChI Key

VJDDQSBNUHLBTD-GGWOSOGESA-N
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Canonical SMILES

CC=CC(=O)OC(=O)C=CC
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Isomeric SMILES

C/C=C/C(=O)OC(=O)/C=C/C
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Molecular Formula

C8H10O3
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DSSTOX Substance ID

DTXSID50870710
Record name Crotonic anhydride
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Molecular Weight

154.16 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name Crotonic anhydride
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Boiling Point

246-248 °C @ 766 MM HG
Record name CROTONIC ANHYDRIDE
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Solubility

SOL IN ETHER
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Density

1.0397 @ 20 °C
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Product Name

Crotonic anhydride

Color/Form

COLORLESS LIQUID

CAS RN

623-68-7, 78957-07-0
Record name Crotonic anhydride
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Record name 2-Butenoic acid, 1,1'-anhydride
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Melting Point

72 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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